2-Bromo-1-methylcyclopropan-1-amine;hydrochloride
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Overview
Description
2-Bromo-1-methylcyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C4H9BrClN It is a derivative of cyclopropane, featuring a bromine atom and a methyl group attached to the cyclopropane ring, along with an amine group that is protonated to form a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methylcyclopropan-1-amine;hydrochloride typically involves the bromination of 1-methylcyclopropan-1-amine. The process can be carried out under controlled conditions to ensure selective bromination at the desired position. The reaction is usually performed in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction mixture is maintained at a low temperature to prevent over-bromination and to achieve high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methylcyclopropan-1-amine;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form 1-methylcyclopropan-1-amine by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or H2O2 in aqueous or organic solvents.
Major Products
Substitution: Formation of 1-methylcyclopropan-1-amine derivatives.
Reduction: Formation of 1-methylcyclopropan-1-amine.
Oxidation: Formation of imines or nitriles.
Scientific Research Applications
2-Bromo-1-methylcyclopropan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methylcyclopropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amine group can participate in various binding interactions, influencing the activity of the target molecules. The compound may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclopropan-1-amine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1-cyclopropanamine: Similar structure but without the methyl group, affecting its steric and electronic properties.
1-Bromo-2-methylcyclopropane: Lacks the amine group, limiting its applications in biological and medicinal chemistry.
Uniqueness
2-Bromo-1-methylcyclopropan-1-amine;hydrochloride is unique due to the presence of both the bromine atom and the amine group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-bromo-1-methylcyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN.ClH/c1-4(6)2-3(4)5;/h3H,2,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPQIGDSHYOVSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.48 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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